

Application Notes and Protocols for Stereoselective Bromination with 1,2-Dibromotetrachloroethane

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Compound of Interest

Compound Name: 1,2-Dibromotetrachloroethane

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Introduction

1,2-Dibromotetrachloroethane (DBTCE) is a versatile and efficient brominating agent in organic synthesis.^[1] It serves as a solid, stable, and safer alternative to liquid bromine. These application notes provide detailed protocols for two key stereoselective transformations utilizing DBTCE: the stereospecific conversion of chiral alcohols to alkyl bromides via a modified Appel reaction, and the bromination of specific alkenes where reaction pathways can be directed to achieve particular outcomes.

Stereospecific Conversion of Chiral Alcohols to Alkyl Bromides

The combination of **1,2-dibromotetrachloroethane** and triphenylphosphine (PPh_3) provides a powerful reagent system for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl bromides.^[1] This modified Appel reaction is characterized by its mild conditions, rapid reaction times, and high yields.^[1] Crucially for stereoselective synthesis, the reaction proceeds with a complete inversion of configuration at the chiral center, indicative of an $\text{S}_\text{N}2$ mechanism. This allows for the predictable synthesis of enantiomerically pure alkyl bromides from chiral alcohols.^[1]

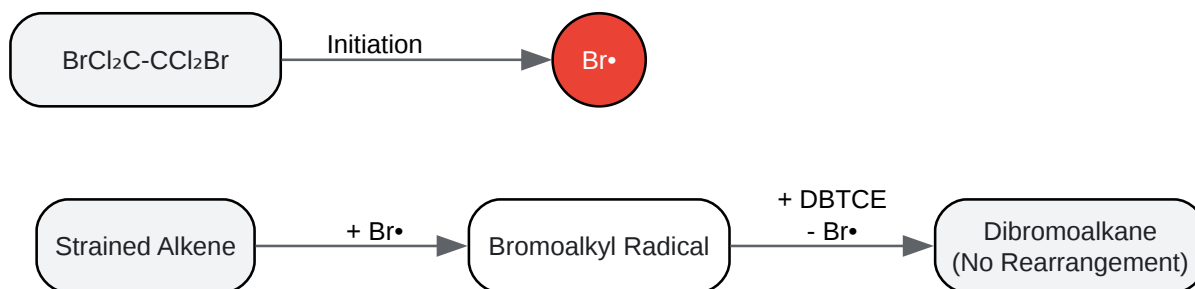
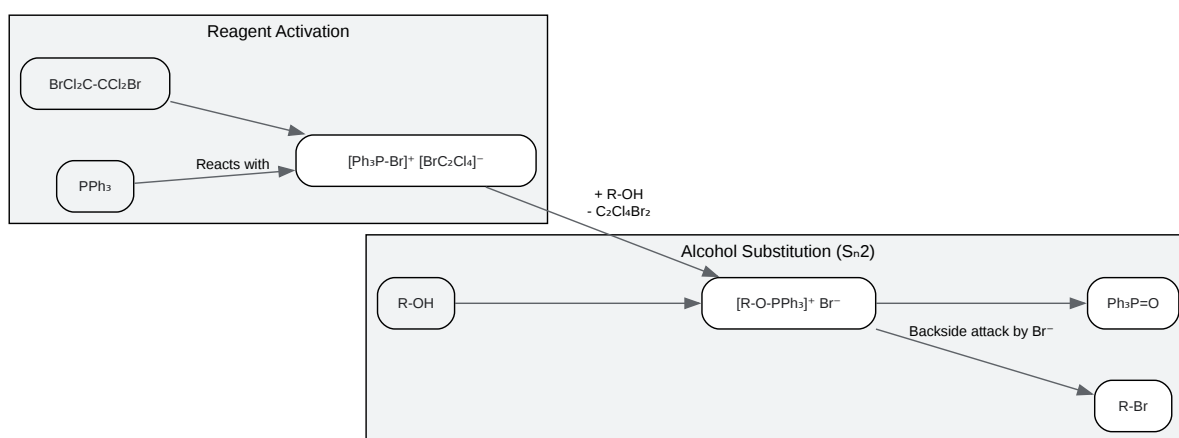
Quantitative Data Summary

The following table summarizes the results for the conversion of various alcohols to alkyl bromides using the PPh_3 /DBTCE system in dichloromethane at room temperature.^[1]

Entry	Substrate (Alcohol)	Product (Alkyl Bromide)	Time (min)	Yield (%)	Stereochemistry
1	1-Octanol	1-Bromooctane	5	92	N/A
2	2-Octanol	2-Bromooctane	5	90	Racemic
3	Cyclohexanol	Bromocyclohexane	5	94	N/A
4	Benzyl alcohol	Benzyl bromide	5	96	N/A
5	(R)-(-)-2-Octanol	(S)-(+)-2-Bromooctane	5	90	Inversion
6	Cinnamyl alcohol	Cinnamyl bromide	5	95	N/A
7	Propargyl alcohol	Propargyl bromide	5	93	N/A
8	1-Adamantanol	1-Adamantyl bromide	5	92	N/A
9	Geraniol	Geranyl bromide	5	94	N/A
10	t-Butanol	t-Butyl bromide	5	90	N/A
11	(1R,2S,5R)-(-)-Menthol	(1S,2S,4R)-2-Bromo-1-isopropyl-4-methylcyclohexane	5	92	Inversion

Reaction Mechanism: Modified Appel Reaction

The reaction is proposed to proceed through the initial formation of a phosphonium ion pair from triphenylphosphine and DBTCE. This is followed by reaction with the alcohol to form an alkoxyphosphonium intermediate. Subsequent backside attack by the bromide ion on the carbon atom of the alkyl group leads to the formation of the alkyl bromide with inverted stereochemistry and triphenylphosphine oxide.[1]



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References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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